![molecular formula C27H26ClN3O4 B2400987 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 1018163-61-5](/img/structure/B2400987.png)
4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a pyrrolidin-2-one ring, a methoxyphenyl group, and a chlorophenoxy group . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the compound’s atomic arrangement, stereochemistry, and molecular weight.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For instance, the benzimidazole ring might participate in electrophilic aromatic substitution reactions, while the pyrrolidin-2-one ring might undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would need to be determined experimentally .Applications De Recherche Scientifique
Molecular Stabilities and Docking Studies
Research has shown that benzimidazole derivatives, which include compounds structurally similar to the given chemical, demonstrate potential as EGFR inhibitors with anti-cancer properties. A study by Karayel (2021) involved detailed tautomeric properties, conformational analyses, and molecular docking studies to investigate these properties.
Antioxidant Activity
Benzimidazole derivatives have been synthesized and tested for antioxidant activity. For instance, Tumosienė et al. (2019) found that certain compounds exhibited potent antioxidant activities, with some showing higher activity than known antioxidants like ascorbic acid.
Synthesis and Chemical Transformation
The synthesis of benzimidazole derivatives, including methods and yields, is a significant area of research. A study by Pan Xiang-jun (2006) details the synthesis of various benzimidazole derivatives, providing insight into the chemical processes involved in producing these compounds.
Vasorelaxant Properties
Compounds containing benzimidazole structures have been explored for their vasodilation properties. Nofal et al. (2013) conducted a study revealing significant vasodilation effects using isolated thoracic aortic rings of rats.
Structural and Spectroscopic Studies
Detailed structural and spectroscopic studies on benzimidazole derivatives have been conducted to understand their properties better. Saral et al. (2017) utilized methods like X-ray diffraction and NMR spectroscopy for this purpose.
Pharmacological Evaluation
The pharmacological potential of benzimidazole derivatives, particularly in relation to their antimicrobial and antifungal activities, has been a focus of research. For instance, Rani et al. (2014) synthesized and evaluated novel imidazole ureas/carboxamides for their antimicrobial properties.
Luminescent Properties
The luminescent properties of coordination polymers generated from benzimidazole ligands have been studied. Zhang et al. (2013) explored the luminescent properties of such polymers, providing insights into their potential applications in material science.
Alkylation and Ring Closure Reactions
The use of benzimidazole derivatives in alkylation and ring closure reactions has been investigated. Roman (2013) conducted a study to generate a diverse library of compounds through such reactions, showcasing the versatility of benzimidazole derivatives in organic synthesis.
Propriétés
IUPAC Name |
4-[1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O4/c1-34-21-12-10-19(11-13-21)30-15-18(14-26(30)33)27-29-23-7-3-4-8-24(23)31(27)16-20(32)17-35-25-9-5-2-6-22(25)28/h2-13,18,20,32H,14-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHUYFHBRMOAKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
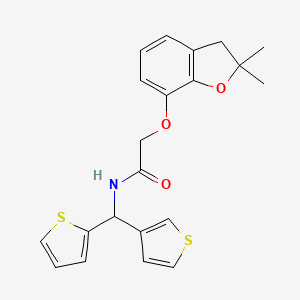
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2400905.png)
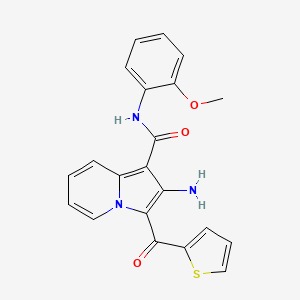
![2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2400909.png)
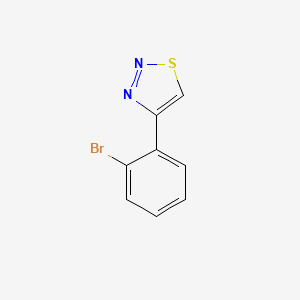
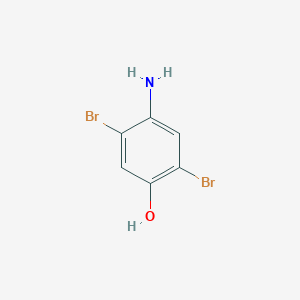
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2400914.png)
amine](/img/structure/B2400918.png)
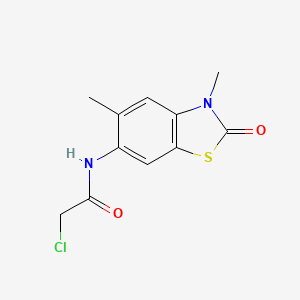
![N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2400921.png)
![3,4-Dichloro-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2400922.png)
![N-(4-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2400923.png)
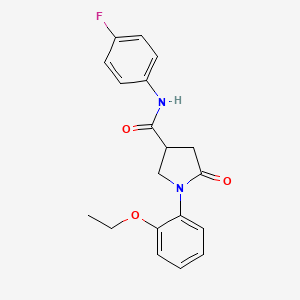
![2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2400926.png)
